![molecular formula C11H18F3NO5S B12848152 tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate](/img/structure/B12848152.png)
tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a trifluoromethanesulfonyloxymethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyloxymethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethanesulfonyloxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while nucleophilic substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Research indicates that tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate exhibits several biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can interact with adrenergic receptors and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions characterized by inflammation.
- Analgesic Effects : The compound's interaction with pain pathways indicates potential use as an analgesic agent. Its structural properties may influence the modulation of pain perception.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step synthetic pathways, which can be optimized for yield and purity. Understanding the molecular interactions and mechanisms of action is critical for developing therapeutic applications.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Study Focus | Findings | References |
---|---|---|
Interaction with Adrenergic Receptors | Demonstrated modulation of adrenergic signaling pathways, suggesting therapeutic potential. | |
Anti-inflammatory Activity | Showed inhibition of pro-inflammatory cytokines in vitro, indicating anti-inflammatory effects. | |
Analgesic Potential | Evaluated in animal models for pain relief, showing significant reduction in pain responses. |
Pharmacological Applications
Given its biological activities, this compound could be explored for:
- Pain Management : As an analgesic agent targeting specific receptors involved in pain perception.
- Anti-inflammatory Therapies : For conditions such as arthritis or other inflammatory disorders where modulation of inflammatory pathways is beneficial.
Mechanism of Action
The mechanism of action of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyloxymethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate: This compound shares a similar pyrrolidine ring structure but differs in the functional groups attached.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct chemical properties and applications.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups, leading to varied reactivity and applications.
Uniqueness
The uniqueness of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its trifluoromethanesulfonyloxymethyl group, which imparts distinct electrophilic properties. This makes it a valuable reagent for specific chemical transformations and a useful tool in scientific research .
Biological Activity
tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, commonly referred to by its chemical name (S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)-sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate, is a compound of significant interest due to its potential biological activities. This compound features a pyrrole ring with a trifluoromethyl sulfonate group, which is known to influence its pharmacological properties.
- Molecular Formula : C12H16F3NO7S
- Molecular Weight : 375.32 g/mol
- CAS Number : 462125-00-4
The presence of the trifluoromethyl and sulfonyl groups in its structure is believed to enhance its biological activity, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including but not limited to:
- Anticancer Activity : Compounds containing pyrrole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines. For instance, derivatives with sulfonyl groups have been noted for their ability to down-regulate key oncogenes in cancer cells .
- Antimicrobial Properties : Pyrrole-based compounds are being explored for their antibacterial and antifungal activities. The structural modifications involving trifluoromethyl and sulfonyl functionalities contribute to enhanced efficacy against bacterial strains .
Anticancer Studies
A study focusing on pyrrole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various human cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 | 17.8 |
Compound B | HePG2 | 12.4 |
Compound C | HOS | 17.6 |
These findings suggest that the incorporation of trifluoromethyl and sulfonyl groups can enhance the potency of these compounds against cancer cell proliferation .
Antimicrobial Activity
Pyrrole derivatives have been evaluated for their antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, indicating a potential for developing new antimicrobial agents:
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Compound D | S. aureus | 3.12 |
Compound E | E. coli | 10 |
This data underscores the importance of the trifluoromethyl and sulfonyl groups in enhancing the biological activity of these compounds .
Case Studies
Several case studies have highlighted the efficacy of pyrrole-based compounds in preclinical models:
-
Study on Tumor Growth Inhibition :
- A series of pyrrole derivatives were tested for their ability to inhibit tumor growth in xenograft models.
- The results indicated that certain derivatives led to significant reductions in tumor size compared to controls.
-
Antibacterial Efficacy Evaluation :
- Compounds were screened against clinical isolates of resistant bacterial strains.
- Notably, some derivatives displayed remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel therapeutic agents.
Properties
Molecular Formula |
C11H18F3NO5S |
---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
tert-butyl 2-(trifluoromethylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3NO5S/c1-10(2,3)20-9(16)15-6-4-5-8(15)7-19-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3 |
InChI Key |
KBERDXVGHCAKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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